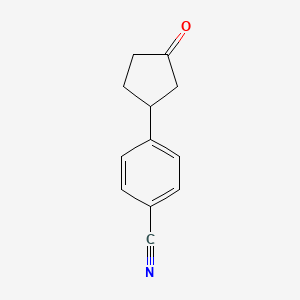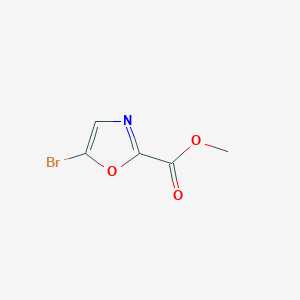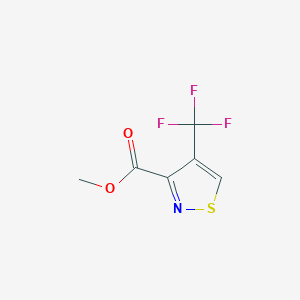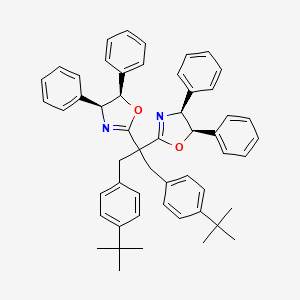![molecular formula C42H46NO2PS B6291472 [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2160535-58-8](/img/structure/B6291472.png)
[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C42H46NO2PS and its molecular weight is 659.9 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is 659.29868788 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Amphiphilic Diphosphines and Their Applications
A study by Buhling et al. (1997) describes the synthesis of novel amphiphilic diphosphines, based on bis[2-(diphenylphosphino)ethyl] ether (POP), and their application in hydroformylation reactions. These compounds, including variants based on 4,6-bis(diphenylphosphino)-10,10-dimethylxanthene (Xantphos), show significant activity and selectivity in hydroformylation, offering high linear/branched ratios in alkenes conversion without isomerization to undesired products. The research highlights the utility of these compounds in catalysis and their potential for rhodium recycling in industrial processes (Buhling et al., 1997).
Asymmetric Catalysis
The asymmetric synthesis and catalytic applications of palladium(II) and platinum(II) complexes using chiral diphosphine ligands, as discussed by Longmire et al. (1998), demonstrate another facet of the chemical's application. The study presents the synthesis of enantiomerically pure chiral diphosphine ligands and their use in asymmetric aldol reactions, highlighting the compound's relevance in the synthesis of chiral intermediates and pharmaceuticals (Longmire et al., 1998).
Fine-Tuning Structural Properties for Catalysis
Research by Balogh et al. (2013) explores the synthesis of diastereomers of a specific phosphine–phosphoramidite and their use in rhodium-catalyzed asymmetric hydrogenations. The study investigates the role of stereogenic elements in achieving high enantioselectivities in the hydrogenation of prochiral olefins, demonstrating the chemical's adaptability and effectiveness in catalytic processes to achieve desired enantiomeric excesses (Balogh et al., 2013).
Synthesis and Application in Asymmetric Allylic Alkylations
Uenishi and Hamada (2001) report on the preparation of enantiomerically pure pyridine–phosphine ligands and their application in palladium-catalyzed asymmetric allylic alkylations. The study showcases the versatility of these ligands in promoting high enantioselectivity in the synthesis of complex organic molecules, underlining the compound's significance in asymmetric synthesis (Uenishi & Hamada, 2001).
Catalyst-Substrate Adducts in Asymmetric Catalytic Hydrogenation
The work by McCulloch et al. (1990) on catalyst-substrate adducts in asymmetric catalytic hydrogenation using rhodium complexes offers insights into the mechanistic aspects of catalysis involving such complex molecules. It highlights how the structure of the ligands and their interaction with substrates influence the outcomes of catalytic reactions, pointing to the detailed understanding required to harness these compounds effectively in asymmetric synthesis (McCulloch et al., 1990).
properties
IUPAC Name |
N-[(R)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-URCBTILTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291475.png)
![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)
